BB-223-carboxyindole metabolite

Forensic Toxicology LC-MS/MS Method Validation Synthetic Cannabinoid Metabolism

The primary hydrolytic metabolite of BB-22 (QUCHIC), distinguished by an N-1 cyclohexylmethyl substituent that confers unique chromatographic retention and MS/MS fragmentation. Essential for method validation, calibration and quality control in LC-MS/MS and GC-MS confirmatory workflows for synthetic cannabinoid exposure. For definitive intake confirmation, procure concurrently with BB-22 3-carboxyindole-hydroxycyclohexylmethyl isomers. Trusted by ISO/IEC 17025 forensic and clinical toxicology laboratories for courtroom-admissible quantitative reporting.

Molecular Formula C16H19NO2
Molecular Weight 257.33 g/mol
CAS No. 858515-71-6
Cat. No. B104532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBB-223-carboxyindole metabolite
CAS858515-71-6
Synonyms1-(Cyclohexylmethyl)-1H-indole-3-carboxylic Acid
Molecular FormulaC16H19NO2
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)O
InChIInChI=1S/C16H19NO2/c18-16(19)14-11-17(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,18,19)
InChIKeyDKZXRWRMQWNXFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

BB-223-Carboxyindole Metabolite (CAS 858515-71-6): Procurement-Ready Metabolite Standard for Synthetic Cannabinoid Forensic and Toxicology Workflows


BB-223-carboxyindole metabolite (CAS 858515-71-6), chemically designated as 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, is the primary hydrolytic metabolite of the synthetic cannabinoid BB-22 (QUCHIC) [1]. This indole-3-carboxylic acid derivative serves as a critical analytical reference material for forensic toxicology, clinical urine drug testing, and metabolism research due to its detectability in both serum and urine following BB-22 exposure [2]. The compound is structurally distinct from other carboxyindole metabolites by its cyclohexylmethyl substituent at the N-1 position, which confers unique chromatographic retention and mass spectrometric fragmentation properties [1].

BB-223-Carboxyindole Metabolite: Why Generic Carboxyindole Metabolites Cannot Substitute in Confirmatory Toxicology Assays


Substituting BB-223-carboxyindole metabolite (CAS 858515-71-6) with other carboxyindole metabolites—such as JWH-018 pentanoic acid, 5F-PB-22 3-carboxyindole, or FUB-PB-22 3-carboxyindole—is analytically unsound due to distinct chromatographic retention times, unique MS/MS fragmentation patterns, and differing cross-reactivity profiles in immunoassays [1]. Furthermore, the metabolite lacks absolute specificity for BB-22 intake, as it has been identified as a minor metabolite of MDMB-CHMICA and ADB-CHMICA, necessitating its use in conjunction with confirmatory markers (e.g., BB-22 3-carboxyindole-hydroxycyclohexylmethyl isomers) to definitively document BB-22 exposure [2]. Procurement of the precise reference standard is essential for method validation, calibration curve construction, and quality control in LC-MS/MS and GC-MS workflows.

BB-223-Carboxyindole Metabolite (CAS 858515-71-6): Quantitative Comparative Performance Evidence for Scientific Selection


Comparative Urinary Detection Sensitivity: BB-22 3-Carboxyindole vs. 5F-PB-22 3-Carboxyindole in LC-QTRAP-MS/MS Assays

In a liquid chromatography–tandem mass spectrometry (LC-QTRAP-MS/MS) method validated for authentic urine specimens, the limit of detection (LOD) for BB-22 3-carboxyindole was 30 pg/mL, whereas the LOD for the structurally analogous 5F-PB-22 3-carboxyindole ranged from 3 to 30 pg/mL under identical extraction and instrumental conditions [1]. This 10-fold difference in the lower bound of detection sensitivity underscores that method performance cannot be assumed equivalent across carboxyindole metabolites, requiring compound-specific validation with the exact reference standard [1].

Forensic Toxicology LC-MS/MS Method Validation Synthetic Cannabinoid Metabolism

Authentic Human Serum and Urine Concentration Ranges: BB-22 3-Carboxyindole Quantification from Drug User Specimens

Quantitative analysis of authentic specimens from three individuals with confirmed BB-22 exposure revealed serum concentrations of BB-22 3-carboxyindole ranging from 0.755 to 38.0 ng/mL and urine concentrations ranging from 0.131 to 21.4 ng/mL [1]. In contrast, the parent drug BB-22 was present at markedly lower levels: serum concentrations of 149–6,680 pg/mL and urine concentrations of 5.52–6.92 pg/mL [1]. The metabolite-to-parent ratio in serum averaged approximately 5.7× in Case 1 (755 pg/mL metabolite vs. 149 pg/mL parent) and 5.7× in Case 2 (38,000 pg/mL metabolite vs. 6,680 pg/mL parent), establishing BB-22 3-carboxyindole as the predominant circulating species post-exposure [1].

Clinical Toxicology Forensic Chemistry Biomarker Quantitation

Metabolic Specificity Profile: BB-22 3-Carboxyindole Cross-Reactivity with MDMB-CHMICA and ADB-CHMICA

In vitro human hepatocyte incubation studies identified BB-22 3-carboxyindole as the primary hydrolytic metabolite of BB-22; however, the same metabolite was previously detected as a minor product of MDMB-CHMICA and ADB-CHMICA metabolism [1]. Consequently, BB-22 3-carboxyindole is classified as a non-specific biomarker for BB-22 intake, requiring confirmatory detection of additional BB-22-specific metabolites—specifically two BB-22 3-carboxyindole-hydroxycyclohexylmethyl isomers—to definitively rule out consumption of MDMB-CHMICA or ADB-CHMICA [1].

Drug Metabolism Forensic Toxicology Biomarker Specificity

Certified Reference Material Availability: BB-22 3-Carboxyindole as a Cerilliant® Certified Spiking Solution®

BB-22 3-carboxyindole metabolite is commercially available as a Certified Reference Material (CRM) formulated at 100 μg/mL in acetonitrile, ampule of 1 mL, under the Cerilliant® Certified Spiking Solution® designation . This CRM is specifically validated for LC/MS or GC/MS applications in urine drug testing, clinical toxicology, and forensic analysis . In contrast, many structurally related carboxyindole metabolites (e.g., FUB-PB-22 3-carboxyindole, PB-22 N-pentanoic acid) are not uniformly available as certified solutions, requiring laboratories to perform in-house purity verification and concentration assignment .

Analytical Reference Standards Forensic Toxicology Method Validation

Structural Differentiation: Cyclohexylmethyl Substituent Enables Unique LC Retention and MS/MS Fragmentation

BB-22 3-carboxyindole possesses a cyclohexylmethyl group at the indole N-1 position (C16H19NO2; MW 257.33 g/mol), distinguishing it from other 3-carboxyindole metabolites such as JWH-018 pentanoic acid (N-pentyl substituent), 5F-PB-22 3-carboxyindole (N-(5-fluoropentyl) substituent), and PB-22 N-pentanoic acid (N-pentanoic acid chain) [1]. This structural variation produces unique reversed-phase LC retention times (e.g., tR ~8.2 min on biphenyl column vs. ~7.1 min for 5F-PB-22 3-carboxyindole under identical gradient conditions) and characteristic MS/MS product ions (m/z 258→144 for target vs. m/z 276→144 for 5F-PB-22 analog) that enable unequivocal chromatographic resolution and mass spectrometric identification in complex biological matrices [1][2].

Analytical Chemistry Mass Spectrometry Chromatography

BB-223-Carboxyindole Metabolite (CAS 858515-71-6): Validated Use Cases in Forensic and Clinical Toxicology


Confirmatory Urine Drug Testing for BB-22 (QUCHIC) Exposure in Clinical Toxicology

Clinical toxicology laboratories utilize BB-223-carboxyindole metabolite as a primary analytical target in LC-MS/MS confirmatory panels for synthetic cannabinoid exposure. As established in authentic human urine specimens, the metabolite is present at concentrations up to 21.4 ng/mL (approximately 3,800-fold higher than the parent drug BB-22 at 5.52–6.92 pg/mL) [1]. The certified reference material (100 μg/mL in acetonitrile, Cerilliant®) enables precise calibration and quality control for quantitative reporting in clinical casework .

Forensic Toxicology Casework: Method Validation and Proficiency Testing

Forensic laboratories performing ISO/IEC 17025-accredited synthetic cannabinoid analysis rely on BB-223-carboxyindole metabolite for method validation, including determination of LOD (30 pg/mL in urine by LC-QTRAP-MS/MS), LOQ, linearity, precision, and matrix effect assessments [1]. The compound's certified reference material status provides the traceability and uncertainty documentation required for courtroom admissibility of analytical results .

Metabolism and Pharmacokinetic Research on Quinolinyl Ester Synthetic Cannabinoids

Academic and pharmaceutical researchers investigating the metabolism of quinolinyl ester indole synthetic cannabinoids (BB-22, PB-22, 5F-PB-22) employ BB-223-carboxyindole metabolite as a key analytical standard for in vitro hepatocyte incubation studies and in vivo pharmacokinetic modeling. The compound serves as the benchmark for ester hydrolysis product formation, with published data confirming it as the predominant phase I metabolite following BB-22 exposure [1]. Researchers must also procure the two BB-22 3-carboxyindole-hydroxycyclohexylmethyl isomers to achieve definitive intake confirmation, as the target metabolite alone lacks absolute specificity due to its detection as a minor MDMB-CHMICA and ADB-CHMICA metabolite [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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